molecular formula C22H18ClF2N3O2S B609844 PAT-048 CAS No. 1359983-15-5

PAT-048

Cat. No.: B609844
CAS No.: 1359983-15-5
M. Wt: 461.91
InChI Key: QNKMXCMJVQFBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAT-048 is a potent and selective inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid. This compound has shown promise in reducing dermal fibrosis and inhibiting the expression of interleukin-6 mRNA in various models .

Preparation Methods

The synthesis of PAT-048 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indole derivative, followed by various functional group modifications to achieve the final product. Reaction conditions often involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

PAT-048 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PAT-048 has a wide range of scientific research applications:

Mechanism of Action

PAT-048 exerts its effects by inhibiting the activity of autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and cytokine production. The molecular targets include various G protein-coupled receptors that mediate these processes .

Comparison with Similar Compounds

PAT-048 is unique due to its high selectivity and potency as an autotaxin inhibitor. Similar compounds include:

These compounds share structural similarities but differ in their specific activities and applications.

Properties

IUPAC Name

3-[6-chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O2S/c1-3-9-27-11-13(10-26-27)28-12(2)21(15-7-8-16(23)19(25)20(15)28)31-17-6-4-5-14(18(17)24)22(29)30/h4-8,10-11H,3,9H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKMXCMJVQFBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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